(S)-Tetraethyl (6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(phosphonate)
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Overview
Description
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is a chiral organophosphorus compound It is characterized by the presence of two phosphonate groups attached to a biphenyl structure with methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using methyl iodide and a suitable base.
Attachment of Phosphonate Groups: The phosphonate groups are introduced through a reaction with a phosphonating agent such as diethyl phosphite under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) can undergo various chemical reactions, including:
Oxidation: The phosphonate groups can be oxidized to phosphonic acids using oxidizing agents such as hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Substitution: Sodium hydride, various nucleophiles, and solvents like dimethylformamide.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Oxidation: Phosphonic acids.
Substitution: Various substituted biphenyl derivatives.
Coupling: Extended biphenyl structures.
Scientific Research Applications
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) involves its interaction with various molecular targets:
Ligand Coordination: The phosphonate groups can coordinate with metal centers, forming stable complexes that are active in catalytic processes.
Electron Donation: The methoxy groups can donate electron density to the biphenyl core, influencing its reactivity in chemical reactions.
Chiral Induction: The chiral nature of the compound can induce chirality in the products of reactions it participates in, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar structure but lacks the tetraethyl phosphonate groups.
SPhos: A related phosphine ligand used in palladium-catalyzed cross-coupling reactions.
XPhos: Another phosphine ligand with a different substitution pattern on the biphenyl core.
Uniqueness
(S)-Tetraethyl (6,6’-dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(phosphonate) is unique due to its combination of chiral phosphonate groups and methoxy-substituted biphenyl core. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Properties
Molecular Formula |
C22H32O8P2 |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-(2-diethoxyphosphoryl-6-methoxyphenyl)-3-methoxybenzene |
InChI |
InChI=1S/C22H32O8P2/c1-7-27-31(23,28-8-2)19-15-11-13-17(25-5)21(19)22-18(26-6)14-12-16-20(22)32(24,29-9-3)30-10-4/h11-16H,7-10H2,1-6H3 |
InChI Key |
WOTPQZGGFQAPNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC(=C1C2=C(C=CC=C2P(=O)(OCC)OCC)OC)OC)OCC |
Origin of Product |
United States |
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